2-Amino-5-bromo-4-methylphenol

Description

BenchChem offers high-quality 2-Amino-5-bromo-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

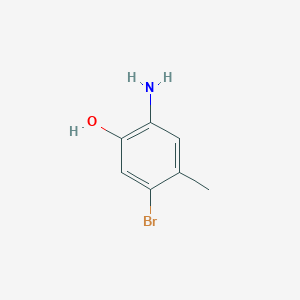

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXPERJCSIOEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-4-methylphenol

Foreword: Navigating the Data Landscape for a Niche Chemical Entity

As scientists and researchers, we are often tasked with exploring the frontiers of knowledge, which sometimes leads us to chemical entities that are not extensively characterized in the public domain. 2-Amino-5-bromo-4-methylphenol (CAS No. 1268153-80-5) is one such molecule. While commercially available, detailed experimental data on its physicochemical properties are sparse. This guide, therefore, adopts a dual approach. Firstly, it consolidates all available information specific to 2-Amino-5-bromo-4-methylphenol. Secondly, where specific data is absent, it provides a robust framework of established theoretical principles and detailed experimental protocols. This allows researchers to either predict the properties of the target molecule with a high degree of confidence or to generate the missing data in their own laboratories. The methodologies described are grounded in the principles of physical organic chemistry and are standard practices in the pharmaceutical and chemical research sectors.

Molecular Structure and Identification

2-Amino-5-bromo-4-methylphenol is a substituted aromatic compound containing a phenol ring with amino, bromo, and methyl functional groups. Understanding its structure is fundamental to predicting its chemical behavior and reactivity.

| Property | Value | Source |

| IUPAC Name | 2-Amino-5-bromo-4-methylphenol | [1] |

| CAS Number | 1268153-80-5 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [2] |

| Molecular Weight | 202.05 g/mol | [1] |

| Canonical SMILES | CC1=CC(N)=C(O)C=C1Br | [1] |

| InChI Key | LPXPERJCSIOEKV-UHFFFAOYSA-N | [1][2] |

| Physical Form | Solid | [2] |

Structural Elucidation Workflow

The structural confirmation of a novel or sparsely characterized compound like 2-Amino-5-bromo-4-methylphenol is a critical first step in any research endeavor. The following workflow outlines the standard spectroscopic techniques employed for this purpose.

Caption: Workflow for structural elucidation of an organic molecule.

Predicted and Known Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing everything from its synthesis and purification to its pharmacokinetic and pharmacodynamic profiles.

| Property | Predicted/Known Value | Significance in Drug Development |

| logP | 2.12 | Lipophilicity, affects absorption and distribution.[1] |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding.[1] |

| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding.[1] |

| Purity | 95-97% | Standard purity for commercially available reagent.[1][2] |

| Storage | 2-8°C, sealed in dry, dark place | Indicates potential sensitivity to light, moisture, or temperature.[2] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the experimental methodologies to determine the key physicochemical properties of 2-Amino-5-bromo-4-methylphenol. These protocols are based on standard laboratory practices.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Protocol:

-

A small, dry sample of 2-Amino-5-bromo-4-methylphenol is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially, and then the rate is slowed to 1-2 °C per minute as the expected melting point is approached.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Profile

Rationale: Solubility is a critical determinant of a drug candidate's bioavailability and formulation possibilities. Assessing solubility in a range of solvents provides a comprehensive profile. Amines are generally basic and may show increased solubility in acidic solutions.

Experimental Workflow for Solubility Determination:

Caption: Stepwise workflow for determining solubility.

Protocol:

-

Accurately weigh approximately 10 mg of 2-Amino-5-bromo-4-methylphenol into separate vials.

-

To each vial, add a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, acetone) in incremental volumes (e.g., 100 µL).

-

After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution. Sonication may be used to aid dissolution.

-

Continue adding solvent until the compound is fully dissolved or a maximum volume is reached.

-

Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Determination of pKa

Rationale: The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values, which affects its solubility, absorption, and interaction with biological targets. Phenols are weakly acidic, while the amino group is basic.

Potentiometric Titration Protocol:

-

Prepare a solution of 2-Amino-5-bromo-4-methylphenol of known concentration in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

-

Calibrate a pH meter with standard buffer solutions.

-

Slowly titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the phenolic hydroxyl group.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Spectroscopic Characterization

Rationale: Spectroscopic data provides a unique fingerprint of a molecule, confirming its identity and providing insights into its electronic and vibrational properties.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and chemical environment of protons. For 2-Amino-5-bromo-4-methylphenol, one would expect distinct signals for the aromatic protons, the methyl protons, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms. One would expect seven distinct signals corresponding to the seven carbon atoms in the molecule.

3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

-

O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹

-

N-H stretch (amine): Two peaks for the primary amine around 3300-3500 cm⁻¹

-

C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretch (phenol): Around 1200-1260 cm⁻¹

-

C-N stretch (aromatic amine): Around 1250-1360 cm⁻¹

-

C-Br stretch: Typically in the 500-600 cm⁻¹ region

3.4.3. Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of almost equal intensity.

Potential Applications in Drug Discovery and Development

Aminophenol derivatives are a well-established class of compounds in medicinal chemistry, serving as scaffolds for a wide range of biologically active molecules. While specific applications for 2-Amino-5-bromo-4-methylphenol are not widely reported, its structural features suggest potential for exploration in several therapeutic areas:

-

Anticancer Agents: Many aminophenol analogues exhibit anticancer properties.

-

Anti-inflammatory Agents: The phenol moiety is a common feature in many anti-inflammatory compounds.

-

Antibacterial Agents: Substituted phenols and anilines are known to possess antimicrobial activity.

The bromine atom can also serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate libraries of novel compounds for biological screening.

Safety and Handling

Based on the GHS information provided by suppliers, 2-Amino-5-bromo-4-methylphenol should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Amino-5-bromo-4-methylphenol is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties and, more importantly, a detailed framework for the experimental determination of its key physicochemical parameters. By following the outlined protocols, researchers can confidently characterize this molecule and unlock its potential for novel applications. The synthesis of this guide underscores the importance of a systematic, first-principles approach when dealing with sparsely characterized compounds, ensuring both scientific rigor and the advancement of research.

References

- 2-Amino-5-bromo-4-methylphenol | 1268153-80-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh98c8e183]

- 2-Amino-5-bromo-4-methylphenol. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f738050]

Sources

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylphenol: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylphenol is a substituted aromatic compound belonging to the aminophenol class. Its structure, featuring an amino group, a hydroxyl group, a bromine atom, and a methyl group on a benzene ring, makes it a potentially valuable intermediate in medicinal chemistry and organic synthesis. The unique arrangement of these functional groups offers multiple reaction sites for the construction of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of the known properties of 2-Amino-5-bromo-4-methylphenol, along with inferred characteristics based on related compounds, and outlines a plausible synthetic approach.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-Amino-5-bromo-4-methylphenol are crucial for its handling, characterization, and application in synthetic chemistry.

Molecular Structure and Weight

The molecular structure of 2-Amino-5-bromo-4-methylphenol consists of a phenol ring substituted with an amino group at position 2, a bromine atom at position 5, and a methyl group at position 4.

digraph "2-Amino-5-bromo-4-methylphenol" {

graph [fontname="Arial", fontsize=12, size="4,4!"];

node [fontname="Arial", fontsize=12, shape=plaintext];

edge [fontname="Arial", fontsize=12];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

O [label="O"];

H_O [label="H"];

N [label="N"];

H1_N [label="H"];

H2_N [label="H"];

C_Me [label="C"];

H1_Me [label="H"];

H2_Me [label="H"];

H3_Me [label="H"];

Br [label="Br"];

H_C3 [label="H"];

H_C6 [label="H"];

// Benzene ring with substituents

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Double bonds in benzene ring

C1 -- C2 [style=double];

C3 -- C4 [style=double];

C5 -- C6 [style=double];

// Substituents

C1 -- O;

O -- H_O;

C2 -- N;

N -- H1_N;

N -- H2_N;

C4 -- C_Me;

C_Me -- H1_Me;

C_Me -- H2_Me;

C_Me -- H3_Me;

C5 -- Br;

C3 -- H_C3;

C6 -- H_C6;

// Positioning

{rank=same; C1; C2; C3; C4; C5; C6;}

{rank=same; O; N; C_Me; Br;}

}

Caption: Proposed Synthesis of 2-Amino-5-bromo-4-methylphenol

Experimental Protocol (Hypothetical):

-

Nitration of p-Cresol:

-

Dissolve p-cresol in a suitable solvent such as acetic acid or dichloromethane.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (0-5 °C) to control the exothermic reaction and favor mono-nitration at the ortho position to the hydroxyl group.

-

After the addition is complete, allow the reaction to stir at room temperature until completion.

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent.

-

Purify the resulting 2-nitro-4-methylphenol by recrystallization or column chromatography.

-

Bromination of 2-Nitro-4-methylphenol:

-

Dissolve 2-nitro-4-methylphenol in a suitable solvent (e.g., acetic acid or a halogenated solvent).

-

Add a brominating agent, such as bromine in the presence of a Lewis acid catalyst like iron(III) bromide, dropwise at room temperature. The directing effects of the hydroxyl and nitro groups will favor bromination at the position para to the hydroxyl group and meta to the nitro group.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction and purification to yield 5-bromo-2-nitro-4-methylphenol.

-

Reduction of the Nitro Group:

-

Dissolve 5-bromo-2-nitro-4-methylphenol in a suitable solvent like ethanol or ethyl acetate.

-

Perform the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Upon completion of the reaction, filter off the catalyst (if used) and neutralize the reaction mixture.

-

Extract the final product, 2-Amino-5-bromo-4-methylphenol, and purify it by recrystallization or column chromatography.

Reactivity and Potential for Derivatization

The three functional groups on the aromatic ring of 2-Amino-5-bromo-4-methylphenol offer a wide range of possibilities for further chemical modifications:

-

Amino Group: The amino group can undergo acylation, alkylation, diazotization (followed by Sandmeyer or other related reactions), and condensation reactions to form Schiff bases.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.

-

Aromatic Ring: The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The aromatic ring itself can also undergo further electrophilic substitution, although the positions will be directed by the existing substituents.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of 2-Amino-5-bromo-4-methylphenol are not extensively documented, its structural motifs are present in various biologically active molecules. The aminophenol scaffold is a key pharmacophore in the design of a wide range of therapeutic agents.[1]

Potential Therapeutic Areas for Derivatives:

-

Anticancer Agents: Certain aminophenol and bromophenol derivatives have been investigated for their potential as anticancer agents.[1] The core structure can be modified to interact with various targets in cancer cells.

-

Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The 2-aminophenol scaffold can be a key component in the design of inhibitors for enzymes involved in inflammatory pathways.[1]

-

Antibacterial and Antifungal Agents: The presence of a halogenated phenol moiety suggests potential antimicrobial activity. Bromophenols are known to exhibit antibacterial and antifungal properties.

-

CNS-Active Agents: The aminophenol scaffold is also found in compounds with activity in the central nervous system, suggesting that derivatives of 2-Amino-5-bromo-4-methylphenol could be explored for applications in neurodegenerative diseases or psychiatric disorders.[1]

The versatility of 2-Amino-5-bromo-4-methylphenol as a building block allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Part 4: Safety and Handling

Given the presence of amino, bromo, and phenolic functional groups, 2-Amino-5-bromo-4-methylphenol should be handled with appropriate safety precautions in a laboratory setting.

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2]

-

Hazard Statements (Predicted): Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

2-Amino-5-bromo-4-methylphenol represents a chemical entity with significant potential as a versatile intermediate in the synthesis of novel compounds for drug discovery and other applications. While detailed experimental data for this specific isomer is limited, its structural features and the known reactivity of its functional groups provide a solid foundation for its exploration by researchers and scientists. The proposed synthetic pathway offers a logical and feasible approach to its preparation, paving the way for further investigation into its chemical and biological properties. As with any chemical compound, adherence to strict safety protocols is paramount during its handling and use.

References

-

Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation of 2-bromo-4-methylphenol. Retrieved from [Link]

- Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.

-

Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol. Retrieved from [Link]

- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.

-

ResearchGate. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Bromophenol Derivatives as Protein Tyrosine Phosphatase 1B Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Synthesis and Crystal Structure of 2-[(3-Bromo-phenylimino)methyl]phenol. Retrieved from [Link]

-

Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-(2-bromo-4-methylphenyl)hexan-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylphenol. Retrieved from [Link]

-

National Institutes of Health. (2021). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]

-

ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Retrieved from [Link]

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Amino-5-bromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: A Synthesis of Analog Data

Due to the limited availability of specific toxicological data for 2-Amino-5-bromo-4-methylphenol, a conservative approach based on the known hazards of its structural analogs is paramount. Phenolic compounds, as a class, are known for their potential to cause skin and eye irritation, and systemic toxicity upon absorption. The presence of an amino and a bromo group on the phenol ring can further influence its reactivity and toxicological profile.

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for closely related compounds, 2-Amino-5-bromo-4-methylphenol should be handled as a substance with the following potential hazards[1][2][3]:

-

Acute Toxicity: Harmful if swallowed and in contact with skin.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

It is crucial to treat this compound as a potential skin sensitizer, as is common with many substituted phenols[1].

Quantitative Hazard Data from Analogs

| Hazard Classification | GHS Category (Analog Data) | Key Findings from Analog Studies |

| Acute Oral Toxicity | Category 4[1][2] | Harmful if swallowed. |

| Skin Irritation | Category 2[1][2][3] | Causes skin irritation. |

| Eye Irritation | Category 2[1][2][3] | Causes serious eye irritation. |

| Respiratory Irritation | Category 3[1][2][3] | May cause respiratory tract irritation. |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All work with 2-Amino-5-bromo-4-methylphenol, particularly when handling the solid form or preparing solutions, must be conducted in a properly functioning chemical fume hood[4][5]. The fume hood provides critical protection against the inhalation of dust or vapors and contains any potential spills. An eyewash station and a safety shower must be readily accessible in the immediate work area[5].

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following PPE is mandatory when handling 2-Amino-5-bromo-4-methylphenol:

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes, such as when transferring large quantities of solutions[4].

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton should be considered. Always inspect gloves for any signs of degradation or perforation before use[6].

-

Lab Coat: A flame-resistant lab coat that is fully buttoned should be worn to protect against skin contact.

-

-

Respiratory Protection: For procedures that may generate significant dust or aerosols and cannot be adequately controlled within a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.

Safe Handling and Storage Protocols: Minimizing Risk at Every Step

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of the compound.

Handling Procedures

-

Avoid Dust Formation: When handling the solid compound, use techniques that minimize the generation of dust. Weighing should be done in a fume hood or a balance enclosure.

-

Prevent Contact: Avoid direct contact with skin, eyes, and clothing.

-

Good Housekeeping: Maintain a clean and organized work area. Clean up any spills promptly and according to the procedures outlined in Section 5.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4].

Storage Requirements

Store 2-Amino-5-bromo-4-methylphenol in a tightly sealed, properly labeled container[4][7]. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and incompatible materials such as strong oxidizing agents[3][5].

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][6].

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[5][6]. For extensive skin contact with phenolic compounds, it is recommended to use polyethylene glycol (PEG) 300 or 400 for initial decontamination if available, followed by thorough washing[8].

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[5][6].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention[8].

Spill Response

-

Minor Spills (Solid):

-

Evacuate the immediate area.

-

Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.

-

Place the material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water[2].

-

-

Minor Spills (Liquid):

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the absorbent material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent followed by soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

Waste Disposal: Responsible Stewardship

All waste containing 2-Amino-5-bromo-4-methylphenol must be disposed of as hazardous chemical waste in accordance with institutional, local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash[6]. Collect waste in a properly labeled, sealed container.

Conclusion: A Commitment to Safety

The safe handling of 2-Amino-5-bromo-4-methylphenol in a research and development setting is a non-negotiable aspect of scientific integrity and professional responsibility. While specific data for this compound is emerging, a conservative and informed approach based on the known hazards of its structural analogs provides a solid foundation for safe laboratory practices. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can confidently work with this compound while prioritizing their safety and the integrity of their work.

References

-

PubChem. (n.d.). 2-Amino-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Apollo Scientific. (2023, July 6).

- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-5-BROMOPHENOL.

- Cole-Parmer. (n.d.).

- Fisher Scientific. (2025, December 22).

- Fisher Scientific. (2025, December 22).

- Fisher Scientific. (2025, December 19).

- Fisher Scientific. (2025, December 22).

-

Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

Sources

- 1. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

In-depth Spectroscopic Analysis of 2-Amino-5-bromo-4-methylphenol: A Technical Guide

This guide, therefore, will address the anticipated spectroscopic features of 2-Amino-5-bromo-4-methylphenol based on the known spectral characteristics of its constituent functional groups and structurally similar compounds. It will also outline the detailed experimental protocols necessary for acquiring and interpreting this data, serving as a procedural blueprint for researchers.

Predicted Spectroscopic Data

The structural formula of 2-Amino-5-bromo-4-methylphenol is presented below. The predicted spectroscopic data is based on the analysis of this structure.

Caption: Molecular Structure of 2-Amino-5-bromo-4-methylphenol

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 6.5-8.0 ppm). The proton at C3 will likely appear at a lower chemical shift than the proton at C6 due to the differing electronic environments.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group, likely appearing in the range of δ 2.0-2.5 ppm.

-

Amino and Hydroxyl Protons: The chemical shifts of the -NH₂ and -OH protons are highly dependent on the solvent, concentration, and temperature. They are expected to appear as broad singlets. The -NH₂ protons might be found in the range of δ 3.5-5.0 ppm, and the phenolic -OH proton could be in a wider range of δ 4.0-7.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the electron-withdrawing bromine and oxygen atoms (C5 and C2) will be shifted downfield. The carbon attached to the amino group (C1) will also have a characteristic chemical shift. The remaining aromatic carbons (C3, C4, and C6) will appear at higher field strengths.

-

Methyl Carbon: A single peak for the methyl carbon is expected in the aliphatic region (δ 15-25 ppm).

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

O-H and N-H Stretching: Broad absorption bands in the region of 3200-3600 cm⁻¹ are expected for the O-H and N-H stretching vibrations. The O-H band is typically broader than the N-H bands. The primary amine should show two distinct N-H stretching bands.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations will likely produce several bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: The phenolic C-O stretching vibration should appear as a strong band in the 1200-1260 cm⁻¹ range.

-

C-N Stretching: The C-N stretching of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.

-

C-Br Stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Amino-5-bromo-4-methylphenol (C₇H₈BrNO, MW: 202.05 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methyl group, the amino group, or the bromine atom, leading to characteristic fragment ions.

Experimental Protocols

To obtain the actual spectroscopic data for 2-Amino-5-bromo-4-methylphenol, the following standard experimental procedures should be followed.

Caption: Standard workflow for NMR data acquisition and processing.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Caption: General workflow for mass spectrometry analysis.

Conclusion

While experimental spectroscopic data for 2-Amino-5-bromo-4-methylphenol is not currently available in public databases, a comprehensive analysis of its structure allows for the prediction of its key spectral features. The protocols outlined in this guide provide a robust framework for researchers to acquire and interpret the necessary NMR, IR, and MS data, which is essential for the unambiguous characterization of this compound in a research or drug development setting. The successful acquisition of this data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

As no direct experimental data was found, this guide does not contain specific data citations. The predicted values and interpretations are based on fundamental principles of spectroscopic analysis as described in standard organic chemistry and spectroscopy textbooks. For general reference on spectroscopic techniques, the following resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Comprehensive Guide to the ¹H NMR Analysis of 2-Amino-5-bromo-4-methylphenol: From Sample Preparation to Spectral Interpretation

An In-depth Technical Guide:

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-bromo-4-methylphenol. This guide emphasizes the causality behind experimental choices, offers field-proven insights for robust data acquisition, and provides a predictive framework for spectral analysis, ensuring a self-validating approach to structural elucidation.

Principles and Predictive Analysis

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), we can map the distinct chemical environments within a molecule, revealing crucial information about its connectivity and stereochemistry.

Molecular Structure and Proton Environments

The foundational step in any NMR analysis is to deconstruct the molecule's structure to identify all non-equivalent proton environments. 2-Amino-5-bromo-4-methylphenol possesses a substituted benzene ring with five distinct types of protons.

Caption: Molecular structure of 2-Amino-5-bromo-4-methylphenol.

Based on this structure, we can identify the following proton groups:

-

Two Aromatic Protons: One at position C3 (H-3) and one at position C6 (H-6).

-

One Methyl Group: Three protons on the methyl group at C4 (-CH₃).

-

One Amino Group: Two protons on the amino group at C2 (-NH₂).

-

One Hydroxyl Group: One proton on the hydroxyl group at C1 (-OH).

The expected integration ratio of these signals will therefore be 1 : 1 : 3 : 2 : 1 .

Predicted ¹H NMR Spectral Parameters

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-donating groups (EDGs) shield protons, shifting them upfield (lower ppm), while electron-withdrawing groups (EWGs) deshield them, causing a downfield shift (higher ppm).

-

-OH (Hydroxyl): Strongly activating (EDG).

-

-NH₂ (Amino): Strongly activating (EDG).

-

-CH₃ (Methyl): Weakly activating (EDG).

-

-Br (Bromo): Deactivating (EWG) due to electronegativity, but ortho, para-directing.

Aromatic Protons (H-3 and H-6): Aromatic protons typically resonate in the 6.5-8.0 ppm range.[1]

-

H-3: This proton is ortho to the strong electron-donating -NH₂ and -OH groups and para to the -Br group. The powerful shielding from the ortho groups is expected to shift this proton significantly upfield.

-

H-6: This proton is ortho to the strongly donating -OH group and meta to the -NH₂ and -CH₃ groups. It is also ortho to the deshielding -Br group. The combination of these effects will determine its final position, but it is expected to be downfield relative to H-3.

-

Multiplicity: Crucially, neither H-3 nor H-6 has an adjacent proton (a proton on a neighboring carbon). Therefore, according to the n+1 rule, both aromatic signals are predicted to appear as singlets (s) .[2]

Methyl Protons (-CH₃): Protons on carbons directly attached to an aromatic ring (benzylic protons) typically appear in the 2.0-3.0 ppm range.[1] This group is not adjacent to any other protons, so its signal will be a singlet (s) .

Labile Protons (-OH and -NH₂): The chemical shifts of hydroxyl and amino protons are highly variable as they participate in hydrogen bonding and can undergo rapid chemical exchange with each other and with trace amounts of water in the solvent.[2]

-

-OH Proton: Phenolic protons can appear over a wide range, typically from 4-8 ppm, but can be further downfield.

-

-NH₂ Protons: Amine protons often appear between 3-5 ppm.

-

Appearance: These signals are often broad singlets and their coupling to adjacent protons is not typically observed.[3] Their identity can be unequivocally confirmed by a D₂O exchange experiment, where these labile protons are replaced by deuterium, causing their signals to disappear from the spectrum.[2]

Summary of Predicted Data

The following table summarizes the anticipated ¹H NMR data for 2-Amino-5-bromo-4-methylphenol.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-3 (Aromatic) | ~6.5 - 6.8 | Singlet (s) | 1H |

| H-6 (Aromatic) | ~7.0 - 7.3 | Singlet (s) | 1H |

| -CH₃ (Methyl) | ~2.1 - 2.4 | Singlet (s) | 3H |

| -NH₂ (Amino) | ~3.5 - 5.0 (Broad) | Singlet (br s) | 2H |

| -OH (Hydroxyl) | ~4.5 - 8.0 (Broad) | Singlet (br s) | 1H |

Experimental Design and Protocol

A robust experimental design is critical for obtaining high-quality, unambiguous data. The following workflow is designed to be a self-validating system, from sample preparation to final analysis.

Caption: Experimental workflow for the NMR analysis of the target compound.

Step-by-Step Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

-

Select an Appropriate Solvent: Use a deuterated solvent to avoid large interfering signals.[4]

-

Recommended: DMSO-d₆ (Deuterated Dimethyl Sulfoxide). It is an excellent solvent for polar compounds and slows down the exchange rate of labile protons, often resulting in sharper -OH and -NH₂ peaks compared to other solvents.[5][6]

-

Alternative: CDCl₃ (Deuterated Chloroform). While common, it may not fully dissolve the sample, and labile proton signals can be very broad or difficult to locate.

-

-

Weigh the Sample: Accurately weigh 10-25 mg of 2-Amino-5-bromo-4-methylphenol.[4] This concentration is optimal for a standard ¹H NMR experiment on a modern spectrometer (400 MHz or higher).

-

Dissolve the Sample: Place the solid in a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4] Vortex the vial until the solid is completely dissolved.

-

Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, dry 5 mm NMR tube.

-

Method: Tightly pack a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it. Carefully transfer the solution through the pipette into the NMR tube. The final sample should be completely clear.

-

-

Cap and Label: Cap the NMR tube securely to prevent evaporation and label it clearly.

Data Acquisition

-

Instrument Setup: Insert the sample into the spectrometer. Standard acquisition parameters for a ¹H spectrum (e.g., 16-32 scans, a relaxation delay of 1-2 seconds) should be sufficient.

-

Initial Spectrum: Acquire the standard one-dimensional ¹H NMR spectrum.

-

Processing: Process the raw data (Free Induction Decay or FID) by applying Fourier transformation, phase correction, baseline correction, and referencing the spectrum. The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or TMS (δ = 0 ppm) can be used as an internal reference.

Confirmatory D₂O Exchange Experiment

This step is essential for the trustworthy identification of the -OH and -NH₂ signals.[2]

-

Remove the NMR tube from the spectrometer after acquiring the initial spectrum.

-

Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Cap the tube and shake vigorously for 30-60 seconds to facilitate proton-deuteron exchange.

-

Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons will have disappeared or significantly diminished in the second spectrum, confirming their assignment.

Understanding Core NMR Principles: Spin-Spin Coupling

While the aromatic protons in our target molecule are predicted to be singlets, it is crucial for the practicing scientist to understand the principle of spin-spin coupling, which governs the multiplicity of most NMR signals. Coupling arises when the magnetic field experienced by a proton is influenced by the spin states of nearby, non-equivalent protons. This splits the signal into a multiplet according to the n+1 rule, where 'n' is the number of adjacent, equivalent protons.

Caption: A conceptual diagram illustrating spin-spin (J) coupling.

Conclusion

The ¹H NMR spectrum of 2-Amino-5-bromo-4-methylphenol is predicted to show five distinct signals corresponding to its unique proton environments. The two aromatic protons are expected to appear as sharp singlets, providing a clear diagnostic fingerprint for the substitution pattern of the aromatic ring. The chemical shifts of these protons are governed by the cumulative electronic effects of the amino, hydroxyl, methyl, and bromo substituents. The labile amine and hydroxyl protons, while having variable chemical shifts, can be definitively identified using a D₂O exchange experiment. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain and interpret a high-quality spectrum, leading to the unambiguous structural confirmation of this compound.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Quora. (2019). What is the NMR peak for methylphenol?. Retrieved from [Link]

-

The Virtual Model of Organic Chemistry. (n.d.). 3-Methylphenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of bromoethane. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB008785). Retrieved from [Link]

-

LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Aminophenol(95-55-6) 1H NMR [m.chemicalbook.com]

13C NMR chemical shifts of 2-Amino-5-bromo-4-methylphenol

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2-Amino-5-bromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state, and their electronic environment. In the context of drug development and medicinal chemistry, 13C NMR is indispensable for verifying the structure of synthesized compounds, identifying impurities, and studying molecular interactions. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 2-Amino-5-bromo-4-methylphenol, a substituted phenol with potential applications in pharmaceutical and chemical synthesis.

The chemical shifts in 13C NMR are highly sensitive to the electronic environment of each carbon atom.[2] Substituents on an aromatic ring induce significant changes in the chemical shifts of the ring carbons, which can be predicted and rationalized based on their electronic properties (inductive and resonance effects).[3][4] Understanding these substituent effects is crucial for the accurate interpretation of 13C NMR spectra.

Predicted 13C NMR Chemical Shifts of 2-Amino-5-bromo-4-methylphenol

The structure of 2-Amino-5-bromo-4-methylphenol contains a benzene ring with five substituents: a hydroxyl group (-OH), an amino group (-NH2), a bromine atom (-Br), a methyl group (-CH3), and a hydrogen atom. Due to the lack of symmetry, all six aromatic carbons are expected to be non-equivalent, resulting in six distinct signals in the 13C NMR spectrum, in addition to the signal from the methyl carbon.

The prediction of the chemical shifts is based on the additive effects of the substituents on the benzene ring. The starting point for this analysis is the chemical shift of benzene (128.5 ppm). The substituent effects of -OH, -NH2, -Br, and -CH3 groups are well-documented and can be used to estimate the chemical shifts of the carbons in 2-Amino-5-bromo-4-methylphenol.

Substituent Effects on Benzene Ring Carbons:

-

Hydroxyl (-OH) group: This is a strong activating group that donates electron density to the ring through resonance. It causes a significant downfield shift (deshielding) at the ipso-carbon (C-1) and an upfield shift (shielding) at the ortho and para carbons. The meta carbons are only slightly affected.

-

Amino (-NH2) group: Similar to the hydroxyl group, the amino group is a strong activating group that shields the ortho and para carbons.

-

Bromine (-Br) atom: Bromine is an electronegative atom that withdraws electron density through the inductive effect, causing a deshielding effect. However, it also has lone pairs that can be donated to the ring through resonance, leading to shielding at the ortho and para positions. The inductive effect is generally stronger for halogens.

-

Methyl (-CH3) group: The methyl group is a weak activating group that donates electron density through an inductive effect, causing a slight shielding at the ortho and para carbons.

Predicted Chemical Shift Assignments:

Based on the combined influence of these substituents, the following chemical shifts are predicted for the aromatic carbons of 2-Amino-5-bromo-4-methylphenol:

-

C-1 (attached to -OH): This carbon will be significantly deshielded due to the electronegativity of the oxygen atom. Its chemical shift is expected to be in the range of 150-155 ppm .

-

C-2 (attached to -NH2): The amino group will cause a significant shielding effect. The chemical shift is predicted to be around 135-145 ppm .

-

C-3: This carbon is ortho to the -NH2 group and meta to the -OH group. It will experience shielding from the amino group and is expected to have a chemical shift in the range of 115-125 ppm .

-

C-4 (attached to -CH3): The methyl group will cause a slight shielding effect. The chemical shift is predicted to be in the range of 125-135 ppm .

-

C-5 (attached to -Br): The bromine atom will have a complex effect, but it is generally expected to cause a slight downfield shift. The chemical shift is predicted to be around 110-120 ppm .

-

C-6: This carbon is ortho to the -OH group and meta to the -NH2 group. It will be shielded by the hydroxyl group and is expected to have a chemical shift in the range of 115-125 ppm .

-

-CH3: The methyl carbon will appear in the aliphatic region of the spectrum, typically around 15-25 ppm .

Summary of Predicted Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-1 | 150-155 | Attached to electronegative -OH group, causing significant deshielding. |

| C-2 | 135-145 | Attached to -NH2 group, which is less deshielding than -OH. |

| C-3 | 115-125 | Shielded by the ortho -NH2 group. |

| C-4 | 125-135 | Attached to the -CH3 group. |

| C-5 | 110-120 | Attached to the -Br atom. |

| C-6 | 115-125 | Shielded by the ortho -OH group. |

| -CH3 | 15-25 | Typical range for a methyl group attached to an aromatic ring. |

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 2-Amino-5-bromo-4-methylphenol.

1. Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of 2-Amino-5-bromo-4-methylphenol.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound well. Common choices for phenols include deuterated chloroform (CDCl3), deuterated dimethyl sulfoxide (DMSO-d6), or deuterated methanol (CD3OD).[5] The choice of solvent can slightly influence the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

2. NMR Instrument Parameters:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

Experiment: Select a standard proton-decoupled 13C NMR experiment.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to allow for faster repetition rates.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be needed for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a large number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0-220 ppm).

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

Visualization

Molecular Structure and Substituent Effects:

Caption: Molecular structure of 2-Amino-5-bromo-4-methylphenol.

Conclusion

This technical guide provides a detailed prediction and analysis of the . By understanding the fundamental principles of substituent effects on aromatic systems, researchers can confidently interpret the 13C NMR spectrum of this and related compounds. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, which is crucial for the unambiguous structural verification required in drug discovery and development.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of phenol oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

- Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 199-201.

-

University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methylphenol. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Amino-4-methylphenol. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

The Journal of Chemical Physics. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jove.com [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

mass spectrometry fragmentation of 2-Amino-5-bromo-4-methylphenol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-bromo-4-methylphenol

Introduction

2-Amino-5-bromo-4-methylphenol is a substituted aromatic amine and phenol, a class of molecules pivotal in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Accurate structural elucidation is paramount for quality control, metabolite identification, and safety assessment. Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS) using Electron Ionization (EI), stands as a definitive analytical technique for this purpose. EI is a high-energy ("hard") ionization method that induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[1][2]

This guide provides an in-depth analysis of the expected fragmentation pathways of 2-Amino-5-bromo-4-methylphenol under electron ionization. We will explore the underlying chemical principles that dictate the molecule's fragmentation, present a validated experimental protocol for its analysis, and interpret the resulting mass spectrum. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of mass spectrometric behavior for this and structurally related compounds.

Core Principles of Fragmentation in Electron Ionization MS

Electron Ionization involves bombarding a molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form an energetically unstable molecular radical cation (M•+).[3][4] This excess energy drives the M•+ to fragment into smaller, more stable ions and neutral radicals. The fragmentation patterns are not random; they are governed by the intrinsic stability of the resulting carbocations and radicals, and are highly dependent on the functional groups present.[5][6]

For 2-Amino-5-bromo-4-methylphenol, the key structural features influencing its fragmentation are:

-

The Aromatic Ring: Provides significant stability, generally resulting in a prominent molecular ion peak.[7]

-

The Bromine Atom: Crucially, bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing fragment, appearing as two peaks of almost equal intensity separated by 2 m/z units (the M+2 peak).[8]

-

The Amino Group: As an odd-electron species, the presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule.[9][10]

-

The Phenolic Hydroxyl and Methyl Groups: These substituents direct specific fragmentation pathways, such as the loss of neutral molecules like carbon monoxide (CO) from the phenol or the loss of a methyl radical.

Predicted Fragmentation Pathways of 2-Amino-5-bromo-4-methylphenol

The molecular formula for 2-Amino-5-bromo-4-methylphenol is C₇H₈BrNO, with a nominal molecular weight of 201 u (for ⁷⁹Br) and 203 u (for ⁸¹Br).[11]

The Molecular Ion (M•+)

Upon ionization, the molecule will form a molecular radical cation. Due to the presence of bromine, the mass spectrum will exhibit a characteristic doublet for the molecular ion at m/z 201 and m/z 203 , with approximately equal relative abundance. The stability of the aromatic system ensures that this will be a clearly observable peak.[8]

Primary Fragmentation Pathways

The initial fragmentation of the M•+ ion is dictated by the weakest bonds and the formation of the most stable products. The primary pathways involve the loss of the substituents from the aromatic ring.

-

Loss of a Bromine Radical (•Br): This is a highly favorable pathway for aromatic halides.[12][13] The cleavage of the C-Br bond results in the loss of a bromine radical (•Br), leading to a prominent fragment ion at m/z 122 . This ion no longer contains bromine, so it will appear as a single peak, not a doublet.

-

M•+ (m/z 201/203) → [M - Br]⁺ + •Br

-

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the methyl group attached to the aromatic ring is a common fragmentation for alkyl-substituted aromatics. This results in the loss of a methyl radical (•CH₃) and the formation of a bromine-containing fragment ion doublet at m/z 186/188 .

-

M•+ (m/z 201/203) → [M - CH₃]⁺ + •CH₃

-

-

Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo fragmentation via the loss of a neutral carbon monoxide molecule. This would produce a fragment ion doublet at m/z 173/175 .

-

M•+ (m/z 201/203) → [M - CO]•+ + CO

-

The following diagram illustrates these primary fragmentation routes.

Caption: Primary fragmentation pathways of 2-Amino-5-bromo-4-methylphenol.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing additional structural information. The most significant secondary fragmentation is expected from the [M - Br]⁺ ion due to its high abundance.

-

Fragmentation of the [M - Br]⁺ ion (m/z 122): This ion (2-amino-4-methylphenol cation) can subsequently lose a molecule of carbon monoxide, a characteristic fragmentation of phenols, to yield an ion at m/z 94 .

-

[C₇H₈NO]⁺ (m/z 122) → [C₆H₈N]⁺ + CO

-

The following diagram details this secondary fragmentation pathway.

Caption: Secondary fragmentation originating from the loss of bromine.

Summary of Predicted Fragments

The following table summarizes the key ions expected in the electron ionization mass spectrum of 2-Amino-5-bromo-4-methylphenol.

| m/z (Daltons) | Proposed Ion Structure | Fragmentation Mechanism |

| 201 / 203 | [C₇H₈BrNO]•+ | Molecular Ion (M•+) |

| 186 / 188 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) |

| 173 / 175 | [M - CO]•+ | Loss of neutral carbon monoxide (CO) |

| 122 | [M - Br]⁺ | Loss of a bromine radical (•Br) |

| 94 | [M - Br - CO]⁺ | Subsequent loss of CO from the m/z 122 fragment |

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of 2-Amino-5-bromo-4-methylphenol. The use of a well-characterized GC column and standard EI conditions ensures reproducibility.

4.1. Sample Preparation

-

Solvent Selection: Use a high-purity volatile solvent such as Methanol or Dichloromethane.

-

Concentration: Prepare a stock solution of the analyte at 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 10-20 µg/mL for injection.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could contaminate the GC inlet.

4.2. Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).

4.3. GC Method Parameters

-

Inlet: Split/Splitless

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

4.4. MS Method Parameters

-

Ion Source: Electron Ionization (EI)

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 350

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

The overall workflow for this analysis is depicted below.

Caption: General experimental workflow for GC-MS analysis.[12]

Conclusion

The under electron ionization is a predictable and structurally informative process. The key diagnostic features in its mass spectrum are the prominent M•+ doublet at m/z 201/203, confirming the presence of a single bromine atom, and the major fragment ion at m/z 122, corresponding to the loss of this bromine atom. Further fragmentation involving the loss of methyl and carbon monoxide moieties provides additional confirmation of the structure. By employing the standardized GC-MS protocol provided, researchers can reliably generate high-quality mass spectra for unambiguous identification and characterization of this compound in various matrices.

References

-

Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]

-

Mass Spectrometry of Amines. JoVE. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Electron ionization - Wikipedia. Wikipedia. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Chemistry. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]

-

6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. [Link]

-

fragmentation patterns in mass spectra. Chemguide. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. [Link]

-

Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Ionization Methods in Organic Mass Spectrometry. Michigan State University. [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. [Link]

-

2-Amino-5-(2-bromo-4-methylphenyl)hexan-3-ol. PubChem. [Link]

-

4-(2-Amino-2-methylpropyl)-2-bromo-5-methylphenol. PubChem. [Link]

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry of Amines [jove.com]

- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 11. 1268153-80-5|2-Amino-5-bromo-4-methylphenol|BLD Pharm [bldpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of 2-Amino-5-bromo-4-methylphenol: A Guide to Promising Research Frontiers

Introduction: A Versatile Scaffold for Innovation

In the landscape of chemical synthesis and drug discovery, the strategic selection of foundational molecules is paramount. 2-Amino-5-bromo-4-methylphenol emerges as a compelling, yet underexplored, scaffold. Its unique trifunctionalized aromatic ring, featuring an amino group, a hydroxyl group, and a bromine atom, presents a rich platform for chemical elaboration. This guide illuminates the untapped potential of this molecule, offering a roadmap for researchers in medicinal chemistry, materials science, and chemical biology to pioneer new discoveries. The presence of both amino and phenolic functional groups allows for a diverse range of chemical transformations, including coupling reactions and the formation of heterocyclic structures, positioning it as a valuable building block in organic synthesis.[1]

Physicochemical Properties and Structural Attributes

To embark on any research endeavor, a thorough understanding of the molecule's fundamental characteristics is essential. While extensive experimental data for 2-Amino-5-bromo-4-methylphenol is not widely available, we can infer its properties based on its structural analogues.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C7H8BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

| Reactivity | The amino and hydroxyl groups are nucleophilic and can undergo various reactions. The bromine atom is susceptible to substitution and coupling reactions. |

This table presents predicted properties and should be confirmed experimentally.

Strategic Synthesis of 2-Amino-5-bromo-4-methylphenol

A reliable and efficient synthetic route is the gateway to exploring the full potential of 2-Amino-5-bromo-4-methylphenol. Drawing inspiration from established methodologies for structurally similar compounds, a plausible synthetic pathway can be devised. A common approach involves the bromination of a substituted phenol precursor.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol is adapted from methods used for the synthesis of related brominated phenols.[2][3][4]

Objective: To synthesize 2-Amino-5-bromo-4-methylphenol from 2-Amino-4-methylphenol.

Materials:

-

2-Amino-4-methylphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 2-Amino-4-methylphenol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 2-Amino-5-bromo-4-methylphenol.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for preventing over-bromination and side reactions on the activated aromatic ring.

-

Acetonitrile: This polar aprotic solvent is suitable for dissolving the starting material and facilitating the reaction.

-

Inert Atmosphere and Low Temperature: These conditions are employed to minimize potential oxidation of the aminophenol starting material and to control the reactivity of the bromination reaction.

Potential Research Areas: A Multidisciplinary Perspective

The true value of 2-Amino-5-bromo-4-methylphenol lies in its potential as a versatile starting material for the synthesis of novel compounds with diverse applications.

Medicinal Chemistry and Drug Discovery

The aminophenol scaffold is a well-established pharmacophore present in numerous biologically active molecules.[5] The introduction of a bromine atom provides a handle for further diversification through cross-coupling reactions, enabling the synthesis of extensive compound libraries for high-throughput screening.